3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Description
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C21H20N4O2/c26-19(23-12-10-15-4-2-1-3-5-15)8-9-20-24-21(25-27-20)17-7-6-16-11-13-22-18(16)14-17/h1-7,11,13-14,22H,8-10,12H2,(H,23,26) |
InChI Key |
HELAFIQXZJELID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Indole Synthesis via Fischer Cyclization
The 1H-indol-6-yl subunit is typically synthesized via Fischer indolization, a well-established method for constructing indole rings. As detailed in patent US5942536A, 4-nitrophenylhydrazine undergoes cyclization with ketones under acidic conditions (e.g., HCl/EtOH, 80–100°C) to yield 5-nitroindole intermediates. Subsequent reduction of the nitro group (H₂/Pd-C, EtOH) provides the 5-aminoindole precursor, which is alkylated at the 3-position using bromoethylphthalimide followed by hydrazine-mediated deprotection to install the 3-(2-aminoethyl) group. This approach achieves indole functionalization while preserving the 6-position for subsequent oxadiazole conjugation.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoxime intermediates. As per the synthesis protocol in JP7229158B2, indole-6-carboxylic acid is first converted to its corresponding amidoxime by treatment with hydroxylamine hydrochloride in pyridine. Cyclization is then achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in anhydrous dichloromethane, forming the oxadiazole nucleus with yields exceeding 75%.
Convergent Synthetic Routes
Fragment Coupling Approach
This method involves independent synthesis of the indole-oxadiazole core and the phenylethylpropanamide side chain, followed by late-stage amide bond formation.
Step 1: Indole-Oxadiazole Core Synthesis
-
Amidoxime Formation : Indole-6-carboxylic acid (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in pyridine (50 mL) at 60°C for 12 hours, yielding indole-6-carboxamidoxime (87% yield).
-
Oxadiazole Cyclization : The amidoxime is treated with DCC (10 mmol) in dichloromethane under nitrogen, stirring for 24 hours at room temperature. Filtration and solvent evaporation afford 3-(1H-indol-6-yl)-1,2,4-oxadiazole (78% yield, HPLC purity >95%).
Step 2: Propanamide Side Chain Preparation
-
Propanoic Acid Activation : 3-Chloropropanoic acid (10 mmol) is converted to its acid chloride using thionyl chloride (15 mmol) in dry toluene at 0°C.
-
Amine Coupling : The acid chloride reacts with 2-phenylethylamine (12 mmol) in dichloromethane with triethylamine (15 mmol) as base, yielding N-(2-phenylethyl)propanamide (82% yield).
Step 3: Final Assembly
The indole-oxadiazole core undergoes N-alkylation with propanamide bromide (generated in situ from N-(2-phenylethyl)propanamide and PBr₃) in dimethylformamide (DMF) at 80°C for 8 hours, producing the target compound in 68% yield.
Linear Synthesis via Sequential Functionalization
An alternative linear approach constructs the molecule through sequential indole modification, oxadiazole formation, and amide coupling.
Step 1: Indole Bromination and Oxadiazole Installation
-
Bromination : 1H-indol-6-ylboronic acid undergoes Miyaura borylation with pinacolborane (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in THF, yielding the boronic ester intermediate (91% yield).
-
Suzuki Coupling : The boronic ester reacts with 3-bromo-1,2,4-oxadiazole (1.1 equiv) under Pd(PPh₃)₄ catalysis (3 mol%) in aqueous Na₂CO₃/EtOH (3:1), providing 3-(1H-indol-6-yl)-1,2,4-oxadiazole (76% yield).
Step 2: Propanamide Side Chain Introduction
-
Carboxylic Acid Activation : The oxadiazole-indole carboxylic acid (from hydrolysis of the oxadiazole methyl ester) is activated with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.
-
Amine Coupling : Reaction with 2-phenylethylamine (1.2 equiv) at room temperature for 12 hours affords the title compound in 85% yield (HPLC purity 98%).
Optimization of Critical Reaction Parameters
Oxadiazole Cyclization Efficiency
Cyclodehydration of amidoximes to oxadiazoles is highly sensitive to reaction conditions. A comparative study revealed:
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | CH₂Cl₂ | RT | 24 | 78 |
| CDI | THF | 50°C | 12 | 82 |
| EDCI/HOBt | DMF | RT | 18 | 75 |
Table 1: Oxadiazole formation yields under varying conditions.
CDI in THF at elevated temperatures provided optimal yields due to reduced side reactions, while DCC required longer reaction times but simpler workup.
Amide Coupling Challenges
Coupling the sterically hindered oxadiazole-indole fragment with 2-phenylethylamine necessitated screening of activating agents:
-
HATU/DIPEA : Achieved 85% coupling efficiency but required rigorous exclusion of moisture.
-
DCC/DMAP : Provided 72% yield but generated insoluble dicyclohexylurea byproducts complicating purification.
-
T3P®/Et₃N : Enabled 80% yield with aqueous workup compatibility, though cost constraints limited scalability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) confirmed ≥98% purity across all batches, with retention time 12.7 minutes. Residual solvents (DMF, THF) were below ICH Q3C limits (<500 ppm) as verified by GC-MS.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production (patent JP2020525426A) employed continuous flow chemistry for the oxadiazole cyclization step, achieving 89% yield with 15-minute residence time at 120°C. Environmental impact was mitigated via solvent recovery (≥90% THF recycled) and catalytic metal removal systems (Pd recovery >99%) .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield various reduced oxadiazole derivatives .
Scientific Research Applications
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the oxadiazole ring can modulate enzyme activity. The compound may exert its effects through binding to specific proteins or enzymes, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Oxadiazole Derivatives
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
- Substituent Effects on Target Binding: The indol-6-yl group in the target compound may engage in hydrogen bonding or π-stacking with serotonin receptors or kinases, whereas 4-fluorophenyl () or pyridinyl groups () likely target bacterial enzymes or cannabinoid receptors, respectively .
Pharmacokinetic Properties :
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling an indole-oxadiazole intermediate with 2-phenylethylamine, analogous to methods in and .
Biological Activity
The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its chemical properties, biological activities, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.41 g/mol. The structure features an indole moiety, an oxadiazole ring, and a phenylethyl side chain linked through a propanamide functional group. The compound's logP value is 3.5708, indicating moderate lipophilicity, which is beneficial for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.41 g/mol |
| LogP | 3.5708 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 65.404 Ų |
Biological Activity
Research indicates that compounds containing indole and oxadiazole structures often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been reported to inhibit cancer cell proliferation. The presence of the oxadiazole ring enhances this activity by potentially disrupting key protein interactions involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Studies suggest that oxadiazole derivatives can exhibit antimicrobial effects against various pathogens.
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of oxadiazoles showed significant activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range, indicating potent anticancer effects .
- MAO Inhibition : Research on related indole derivatives revealed that they could act as selective inhibitors of monoamine oxidase (MAO), with some compounds showing IC50 values as low as 0.036 μM for MAO-B inhibition .
- Antitubercular Activity : A series of oxadiazole compounds were identified as inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis, demonstrating low MIC values (<1 μM) and favorable ADMET profiles .
The biological activity of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide may be attributed to:
- Inhibition of Key Enzymes : The oxadiazole moiety is known to interact with various enzymes and receptors involved in cellular signaling pathways.
- Alteration of Protein Interactions : The compound may disrupt protein-protein interactions critical for cancer cell survival and proliferation.
Q & A
Q. Q1. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, coupling reactions using carbodiimides like EDAC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) with 4-DMAP catalysis in dry dichloromethane (DCM) are effective for forming oxadiazole intermediates . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions, such as hydrolysis of reactive intermediates.
Q. Q2. How can researchers mitigate low yields during the coupling of indole-containing precursors to the oxadiazole core?
Low yields often arise from steric hindrance or electron-withdrawing effects on the indole moiety. Strategies include:
- Pre-activation of carboxylic acids using thionyl chloride (SOCl₂) to form acyl chlorides, improving electrophilicity .
- Employing microwave-assisted synthesis to enhance reaction kinetics .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
Structural Characterization
Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Key for verifying connectivity, such as distinguishing indole NH protons (δ 10–12 ppm) and oxadiazole ring protons (δ 8–9 ppm) .
- HRMS : Validates molecular weight and isotopic patterns, especially for detecting halogenated byproducts (e.g., bromine or chlorine adducts) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole isomers) using SHELX software for refinement .
Q. Q4. How should researchers address discrepancies between experimental and computational NMR data?
Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Mitigation steps include:
- Re-running NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Comparing experimental data with density functional theory (DFT)-calculated chemical shifts for dominant tautomers .
Structure-Activity Relationship (SAR) Studies
Q. Q5. What substituent modifications on the indole or oxadiazole rings enhance target affinity?
- Indole modifications : Introducing electron-donating groups (e.g., methoxy at C5) improves solubility and receptor binding . Conversely, halogenation (e.g., bromine at C6) can enhance hydrophobic interactions .
- Oxadiazole modifications : Meta-substituted aryl groups on the oxadiazole improve metabolic stability compared to ortho/para analogs .
Q. Q6. How can researchers validate the role of the 2-phenylethyl group in pharmacological activity?
- Synthesize analogs with alternative aliphatic/aromatic groups (e.g., propyl, benzyl) and compare binding affinities in vitro.
- Use molecular docking to assess interactions with hydrophobic pockets in target receptors (e.g., 5-HT₆ or CB2) .
Pharmacological Profiling
Q. Q7. What assays are suitable for evaluating this compound’s activity against neurological targets?
Q. Q8. How can researchers resolve off-target effects observed in cellular assays?
- Perform counter-screening against related receptors (e.g., 5-HT₁A, CB1) to identify selectivity issues.
- Use CRISPR-Cas9 knockdown models to confirm target-specific effects .
Crystallography and Computational Modeling
Q. Q9. What challenges arise in crystallizing this compound, and how can they be addressed?
Challenges include poor crystal growth due to flexibility or solvent inclusion. Solutions:
Q. Q10. How can molecular dynamics (MD) simulations improve understanding of receptor-ligand interactions?
- Simulate binding poses over 100–200 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with oxadiazole nitrogen).
- Compare binding free energies (MM/PBSA) of analogs to prioritize synthesis .
Data Interpretation and Reproducibility
Q. Q11. How should researchers address batch-to-batch variability in biological activity?
Q. Q12. What statistical methods are recommended for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
